methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound features a complex polycyclic structure integrating a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine moiety linked via an acetamido group to a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold. Key structural attributes include:
- Benzothiazine ring: A sulfur- and nitrogen-containing heterocycle with a keto group at position 3 and a trifluoromethyl substituent at position 6, contributing to electronegativity and lipophilicity.
- Tetrahydro-benzothiophene: A partially saturated thiophene ring fused to a cyclohexene system, esterified at position 3 with a methyl group.
The trifluoromethyl group enhances metabolic stability and membrane permeability, common in agrochemicals and pharmaceuticals, as seen in analogs like triflusulfuron methyl ester .
Properties
IUPAC Name |
methyl 6-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S2/c1-10-3-5-12-15(7-10)33-20(18(12)21(30)31-2)27-17(28)9-16-19(29)26-13-8-11(22(23,24)25)4-6-14(13)32-16/h4,6,8,10,16H,3,5,7,9H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKDUELRXVEHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the benzothiazine and benzothiophene ringsThe final steps involve the coupling of the benzothiazine intermediate with the benzothiophene derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazine and benzothiophene rings can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The benzothiazine and benzothiophene rings contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules from literature, focusing on heterocyclic systems, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Key Comparisons:
Heterocyclic Systems :
- The target’s benzothiazine ring differs from benzoxathiine () by replacing oxygen with nitrogen, altering hydrogen-bonding capacity and electronic properties. Benzoxathiines exhibit lower polarity due to oxygen’s electronegativity, while benzothiazines may engage in stronger N–H···O interactions .
- Triazine-based compounds () feature a six-membered ring with three nitrogen atoms, enabling π-stacking and coordination chemistry, unlike the fused bicyclic systems in the target compound .
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity compared to methoxy (-OCH₃) or bromo (-Br) groups in analogs. This group is associated with resistance to oxidative degradation in pesticides .
- Ester vs. Sulfonylurea : The target’s methyl ester group (-COOCH₃) contrasts with sulfonylurea moieties in triflusulfuron, which confer herbicidal activity via acetolactate synthase inhibition .
Synthetic Accessibility :
- The acetamido linker in the target compound may require coupling reagents (e.g., DCC/HOBt), similar to triazine synthesis methods using sodium hydride/DMF (). However, steric hindrance from the tetrahydro-benzothiophene could complicate reaction yields .
Crystallographic Behavior :
- Software like SHELXL and ORTEP-3 () are critical for resolving such complex structures. The target’s -CF₃ group may induce unique crystal packing vs. smaller substituents (e.g., -OCH₃) due to steric and electronic effects .
Biological Activity
Methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a molecular formula of C₁₈H₁₈F₃N₃O₃S₂ and a molecular weight of 579.5 g/mol. Its structure includes a benzothiazine core, which is known for various biological activities including antimicrobial and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds related to benzothiazines exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of benzothiazine can exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds range from 25 to 600 µg/mL, with certain modifications leading to enhanced activity .
- The presence of trifluoromethyl groups in the structure has been associated with increased potency against microbial strains .
- Anti-inflammatory Effects :
- CNS Activity :
- Anticancer Potential :
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and may improve interaction with biological targets.
- Amino Acids Substituents : Altering these can significantly impact the compound's pharmacokinetics and bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
